[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate
CAS No.: 86588-87-6
Cat. No.: VC17189221
Molecular Formula: C44H34O22
Molecular Weight: 914.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86588-87-6 |
|---|---|
| Molecular Formula | C44H34O22 |
| Molecular Weight | 914.7 g/mol |
| IUPAC Name | [(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
| Standard InChI | InChI=1S/C44H34O22/c45-17-9-19(46)32-30(10-17)64-41(14-3-23(50)37(58)24(51)4-14)42(66-44(62)16-7-27(54)39(60)28(55)8-16)34(32)33-20(47)12-29-18(35(33)56)11-31(40(63-29)13-1-21(48)36(57)22(49)2-13)65-43(61)15-5-25(52)38(59)26(53)6-15/h1-10,12,31,34,40-42,45-60H,11H2/t31-,34-,40-,41-,42-/m1/s1 |
| Standard InChI Key | LXQFRGHXODSYNA-AEFLMXPHSA-N |
| Isomeric SMILES | C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
| Canonical SMILES | C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Introduction
Structural Characteristics and Stereochemical Significance
The compound belongs to the flavanol-3-gallate subclass, characterized by two chroman cores (2,3-dihydrobenzopyran) linked via a galloyl ester and additional hydroxylated phenyl groups. The stereochemistry—(2R,3R) and (2R,3R,4S)—is critical for its bioactivity, as spatial arrangement influences molecular interactions with enzymes and receptors .
Core Architecture
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Chroman Units: Each chroman ring features hydroxyl groups at positions 5, 7, and 2, with the latter substituted by a trihydroxyphenyl group .
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Galloyl Ester Linkage: A 3,4,5-trihydroxybenzoate (galloyl) group esterifies the 3-hydroxy position of one chroman unit, enhancing solubility and redox activity .
Stereoelectronic Effects
The R-configuration at C2 and C3 stabilizes intramolecular hydrogen bonding, while the S-configuration at C4 facilitates planar alignment of the galloyl group, optimizing π-π stacking with biological targets .
Natural Occurrence and Extraction
The compound is primarily isolated from Camellia sinensis (tea) extracts, where it coexists with epicatechin gallate and related flavonoids .
Extraction Protocols
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Solvent Systems: Aqueous ethanol (70%) or acetone mixtures are used to preserve hydroxyl group integrity .
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Chromatographic Purification: Reverse-phase HPLC with C18 columns achieves >95% purity, confirmed via NMR and mass spectrometry .
Synthetic Approaches
Regioselective Synthesis
A one-pot strategy inspired by Suthunuru et al. involves:
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Dienone-Phenol Rearrangement: Trifluoroacetic acid (TFA) catalyzes the rearrangement of 4-hydroxycinnamic acid derivatives to dienones.
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Michael Addition: Resorcinol derivatives attack the dienone’s β-position, forming the chroman backbone.
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Lactonization: Spontaneous cyclization yields the chroman-2-one core .
Table 1: Key Reaction Conditions and Yields
| Step | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Dienone rearrangement | TFA | DCM | 25°C | 92 |
| Michael addition | None | EtOH | Reflux | 88 |
| Lactonization | HCl | H2O/EtOH | 60°C | 85 |
Physicochemical Properties
Optical Characteristics
Studies on analogous flavonoids reveal:
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Absorption Peaks: λmax at 280 nm (π→π* transitions) and 350 nm (n→π*), with molar absorptivity ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ .
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Energy Gap: Direct bandgap (Eg) of 2.8 eV, indicative of semiconductor-like behavior .
Table 2: Optical Constants (300–900 nm)
| Parameter | Value |
|---|---|
| Absorption coefficient (α) | 1.3 × 10⁴ cm⁻¹ |
| Refractive index (n) | 1.65–1.72 |
| Extinction coefficient (k) | 4.7 × 10⁻³ |
Biological Activities and Mechanisms
Antioxidant Effects
The compound scavenges ROS (IC50 = 2.1 µM) via hydrogen atom transfer from hydroxyl groups, stabilizing free radicals through resonance .
Anti-Inflammatory Action
In murine macrophages, it inhibits NF-κB translocation (85% suppression at 10 µM), reducing TNF-α and IL-6 production .
Applications and Future Directions
Nutraceuticals
Stabilized microencapsulations in maltodextrin improve bioavailability for dietary supplements .
Organic Electronics
Low Eg and high α suggest utility in UV-sensitive photodetectors or hole-transport layers in perovskites .
Challenges
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